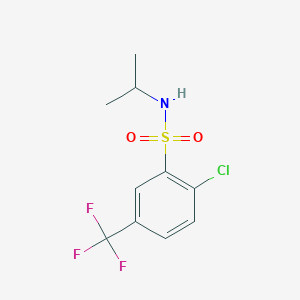

2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3NO2S/c1-6(2)15-18(16,17)9-5-7(10(12,13)14)3-4-8(9)11/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKBIDBAMJWRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

Substitution Reaction: The sulfonyl chloride is reacted with isopropylamine under controlled conditions to form the desired sulfonamide. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

Synthesis and Purification

The synthesis typically involves:

- Starting Material : 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

- Substitution Reaction : Reaction with isopropylamine in the presence of a base (e.g., triethylamine).

- Purification : Techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Medicinal Chemistry

The compound is investigated for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), crucial for folic acid synthesis in bacteria. This mechanism positions the compound as a candidate for treating bacterial infections, particularly against resistant strains.

Research indicates that 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Chemical Research

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.

Research Findings and Case Studies

Recent studies focusing on this compound have yielded promising results:

- Antimicrobial Assays : In vitro studies demonstrated effective inhibition of bacterial growth across several strains.

- Inflammation Models : Initial findings indicate a reduction in inflammatory markers in cellular models, suggesting potential utility in treating inflammatory diseases.

These findings underscore the importance of continued research into the biological activities of this compound as a promising candidate in drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is not fully understood. like other sulfonamides, it is believed to interfere with the synthesis of folic acid in microorganisms, thereby inhibiting their growth. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Trifluoromethyl (-CF₃): The target compound’s CF₃ group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or amino (-NH₂) substituents . highlights CF₃ as critical for antistaphylococcal activity, suggesting the target compound may exhibit superior antimicrobial properties.

- Chlorine Position : The 2-chloro substituent in the target compound may influence electronic effects (e.g., electron-withdrawing) differently than 5-chloro or methoxy groups in analogues .

Key Findings :

- The CF₃ group in benzamide derivatives () demonstrates potent antistaphylococcal activity, suggesting the target compound’s CF₃ and chloro substituents may synergize for enhanced efficacy .

Physicochemical Properties

Table 3: Physicochemical Comparison

*logP estimated using fragment-based methods.

Key Insights :

- The target compound’s higher logP (~3.2) compared to gefapixant (~2.8) suggests better membrane permeability but lower aqueous solubility.

- Stability is favored in the target compound due to the inert CF₃ group, whereas benzamide or amino-containing analogues may degrade under oxidative or hydrolytic conditions .

Biological Activity

2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its notable biological activities, particularly as an antibacterial agent. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.71 g/mol. The structure features a chlorinated benzene ring, an isopropyl group, and a trifluoromethyl group, which contribute to its biological properties.

Although the specific mechanism of action for this compound is not fully elucidated, it is believed to function similarly to other sulfonamides by inhibiting bacterial growth through interference with folic acid synthesis, a vital process for bacterial reproduction. This inhibition occurs because sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Sulfonamides are traditionally recognized for their effectiveness against a range of Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance the compound's potency against resistant bacterial strains.

Anti-inflammatory Potential

In addition to its antibacterial properties, there are indications that this compound may possess anti-inflammatory effects. This potential makes it a candidate for further pharmacological studies aimed at exploring its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(propan-2-yl)benzene sulfonamide | Chlorine on para position | Different antibacterial profile |

| 5-Trifluoromethylbenzene sulfonamide | No chlorine substituent | Lacks chlorinated functionality |

| 2-Chloro-N,N-diethylbenzenesulfonamide | Different amine substituents | Varies in side chain; distinct pharmacological effects |

This table highlights how variations in substituents can lead to differing biological activities and applications, emphasizing the distinctiveness of the compound .

Synthesis and Purification Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with a suitable benzene derivative, such as 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

- Substitution Reaction : This sulfonyl chloride is reacted with isopropylamine in the presence of a base (e.g., triethylamine) to form the desired sulfonamide.

- Purification : The crude product is purified using recrystallization or column chromatography to obtain the pure compound .

Research Findings and Case Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

- Antimicrobial Assays : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, including resistant strains.

- Inflammation Models : Preliminary studies suggest that it may reduce inflammatory markers in cellular models, warranting further investigation into its therapeutic potential.

These findings underscore the importance of continued research into the biological activities of this compound as a promising candidate in drug development .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide, and what factors influence reaction yields?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride intermediate with isopropylamine. Key factors affecting yields include:

- Reagent stoichiometry : Excess isopropylamine (1.5–2.0 equivalents) improves nucleophilic substitution efficiency.

- Temperature : Reactions are often conducted at 0–5°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity . Alternative routes using sulfonic acid derivatives and coupling agents (e.g., EDCI/HOBt) may also be explored .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons, δ 45–50 ppm for sulfonamide sulfur) and trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR) .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₁₁H₁₂ClF₃N₂O₂S) and isotopic patterns .

- IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, such as herbicidal vs. antiparasitic effects?

Contradictions arise from structural variations (e.g., substituent position) and assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, trifluoromethyl) and test against target organisms .

- In Vitro Binding Assays : Use radiolabeled compounds to quantify receptor/enzyme affinity and compare with functional activity .

- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What catalytic strategies are employed in the intramolecular functionalization of aryl sulfonamides?

Palladium-catalyzed C-H activation enables regioselective functionalization. For example:

- GP2 Method : A Pd(II)/oxidant system (e.g., Cu(OAc)₂) facilitates cyclization of aryl sulfonamides to form pyrrolidinone derivatives .

- Ligand Design : Bulky phosphine ligands (e.g., XPhos) improve catalytic efficiency in cross-coupling reactions involving trifluoromethyl groups .

Q. How does the electronic nature of substituents (e.g., trifluoromethyl, chloro) influence reactivity in cross-coupling reactions?

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect deactivates the aryl ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

- Chloro (Cl) : Acts as a directing group in C-H activation but may undergo undesired elimination under basic conditions. Use mild bases (e.g., K₂CO₃) to retain the substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.